

A Researcher's Guide to Cross-Referencing Carvone NMR Data with Spectral Databases

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In the field of chemical analysis and drug development, accurate structural elucidation of chiral molecules is paramount. Carvone, a monoterpene found in essential oils, exists as two enantiomers: (R)-(-)-carvone (spearmint odor) and (S)-(+)-carvone (caraway odor). Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of these compounds. This guide provides a comparative analysis of publicly available ¹H and ¹³C NMR data for both carvone enantiomers from various spectral databases, alongside a standardized protocol for data acquisition.

Comparative NMR Data for (R)-(-)-Carvone and (S)-(+)-Carvone

The following tables summarize the ¹H and ¹³C NMR chemical shift data for (R)-(-)-carvone and (S)-(+)-carvone, cross-referenced from several reputable online databases. These databases, including the Spectral Database for Organic Compounds (SDBS), PubChem, and the Biological Magnetic Resonance Bank (BMRB), are invaluable resources for chemists.[1][2][3][4][5][6][7][8] [9][10][11][12] The data presented here were recorded in deuterated chloroform (CDCl₃), a common solvent for NMR analysis.

Table 1: ¹H NMR Chemical Shift Data (ppm) for Carvone Enantiomers in CDCl₃



Proton Assignment	(R)-(-)-Carvone (BMRB) [3]	(R)-(-)-Carvone (ChemicalBook)[13]	(S)-(+)-Carvone (PubChem)[2]
H-3	6.758	6.766	6.72
H-5	2.689	2.687	2.67
H-6a	2.588	2.574	2.53
H-6b	2.381	2.449	2.42
H-8a	4.809	4.808	4.79
H-8b	4.759	4.761	4.74
H-9 (CH₃)	1.754	1.756	1.75
H-10 (CH ₃)	1.788	1.784	1.74

Table 2: 13C NMR Chemical Shift Data (ppm) for Carvone Enantiomers in CDCl3

| Carbon Assignment | (R)-(-)-Carvone (BMRB)[3] | (S)-(+)-Carvone (PubChem)[2] | |:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:|:----:|:---:|:----:|:----:|:---:|:---:|:---:|:----:|:----:|:--

Note: Minor variations in chemical shifts between databases can be attributed to differences in experimental conditions such as concentration and instrument calibration.

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of carvone, based on standard laboratory practices.

1. Sample Preparation:

- Weigh approximately 5-10 mg of the carvone sample.
- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing
 0.03% v/v tetramethylsilane (TMS) as an internal standard.



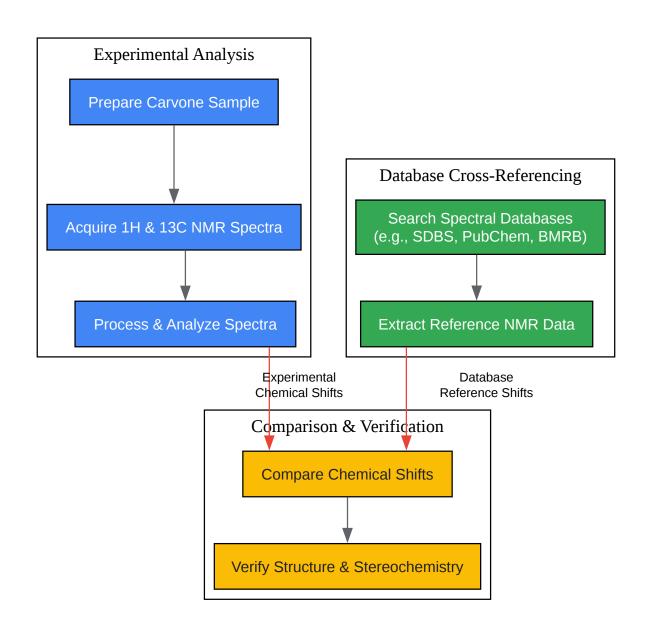
- Transfer the solution to a 5 mm NMR tube.
- 2. Instrument Setup:
- Use a 400 MHz (or higher) NMR spectrometer.
- Tune and shim the spectrometer to ensure a homogeneous magnetic field.
- Set the sample temperature to 298 K (25 °C).
- 3. ¹H NMR Acquisition:
- Acquire a one-dimensional ¹H NMR spectrum.
- Use a spectral width of approximately 12 ppm, centered at around 6 ppm.
- Employ a 30-degree pulse angle with a relaxation delay of 1-2 seconds.
- Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- 4. ¹³C NMR Acquisition:
- Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
- Use a spectral width of approximately 220 ppm, centered at around 100 ppm.
- Employ a 45-degree pulse angle with a relaxation delay of 2-5 seconds.
- Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
- 5. Data Processing:
- Apply a Fourier transform to the acquired free induction decays (FIDs).
- · Phase the resulting spectra.
- Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and ¹³C spectra.



- Integrate the signals in the ¹H spectrum.
- Pick the peaks in both ¹H and ¹³C spectra and record their chemical shifts.

Workflow for Cross-Referencing NMR Data

The process of cross-referencing experimentally acquired NMR data with spectral databases is a critical step in structural verification. The following diagram illustrates this logical workflow.



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